molecular formula C23H28N2O2 B5345733 1-(2-phenoxybutanoyl)-4-(3-phenyl-2-propen-1-yl)piperazine

1-(2-phenoxybutanoyl)-4-(3-phenyl-2-propen-1-yl)piperazine

Cat. No. B5345733
M. Wt: 364.5 g/mol
InChI Key: QFDRGUNGDNHZRT-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-phenoxybutanoyl)-4-(3-phenyl-2-propen-1-yl)piperazine (PBPPP) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PBPPP is a piperazine derivative that has been synthesized through various methods.

Mechanism of Action

The mechanism of action of 1-(2-phenoxybutanoyl)-4-(3-phenyl-2-propen-1-yl)piperazine is not fully understood. However, studies have shown that this compound may act as a dopamine receptor agonist and may also inhibit the activity of the enzyme acetylcholinesterase.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound has antitumor, antiviral, and antibacterial properties. In vivo studies have shown that this compound may act as a dopamine receptor agonist and may also improve motor function in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(2-phenoxybutanoyl)-4-(3-phenyl-2-propen-1-yl)piperazine is its potential as a dopamine receptor agonist and as a treatment for Parkinson's disease. This compound is also relatively easy to synthesize and has high purity and yield. However, one of the limitations of this compound is its limited solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for 1-(2-phenoxybutanoyl)-4-(3-phenyl-2-propen-1-yl)piperazine research. One potential direction is the development of this compound as a treatment for Parkinson's disease. Another potential direction is the development of this compound as a polymer or surfactant for materials science applications. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in medicinal chemistry and neuroscience.

Synthesis Methods

1-(2-phenoxybutanoyl)-4-(3-phenyl-2-propen-1-yl)piperazine can be synthesized through various methods. One of the most common methods is the reaction of 1-(2-phenoxybutanoyl)piperazine with cinnamaldehyde in the presence of a catalyst. This method yields this compound with high purity and yield.

Scientific Research Applications

1-(2-phenoxybutanoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and materials science. In medicinal chemistry, this compound has been shown to have antitumor, antiviral, and antibacterial properties. In neuroscience, this compound has been studied for its potential as a dopamine receptor agonist and as a treatment for Parkinson's disease. In materials science, this compound has been studied for its potential as a polymer and as a surfactant.

properties

IUPAC Name

2-phenoxy-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O2/c1-2-22(27-21-13-7-4-8-14-21)23(26)25-18-16-24(17-19-25)15-9-12-20-10-5-3-6-11-20/h3-14,22H,2,15-19H2,1H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFDRGUNGDNHZRT-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCN(CC1)CC=CC2=CC=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C(=O)N1CCN(CC1)C/C=C/C2=CC=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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